The synthesis of 1-bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine is a multi-step process. One of the key methods utilizes the compound (3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl) nitrile as a starting material. [] This nitrile derivative undergoes specific chemical transformations to ultimately yield 1-bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine. While the provided abstracts lack specific details on the complete synthesis of this compound, they highlight its significance as a precursor to Ivabradine. [, ]
The molecule features a bicyclo[4.2.0]octane ring system fused to a benzene ring. This bicyclic structure introduces significant strain into the molecule, influencing its reactivity. The methanamine substituent (-CH2NH2) at position 7 provides a reactive site for further chemical modifications. [, ]
One of the primary applications of 1-bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine is in the synthesis of Ivabradine. [, ] Ivabradine is a medication used to treat certain heart conditions. It works by selectively and specifically inhibiting the I(f) current in the sinus node, thereby reducing heart rate.
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7